molecular formula C23H18N2O4 B251851 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer B251851
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: DVVOUHFNQLBGTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for drug discovery and development.

Wirkmechanismus

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation. By inhibiting EGFR, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. This mechanism of action makes N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide a potential candidate for cancer therapy, as cancer cells often have overexpressed EGFR and rely on its signaling pathways for survival and growth.
Biochemical and Physiological Effects:
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for EGFR, which makes it a valuable tool for studying the role of EGFR in various diseases. Additionally, this compound has shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires specialized expertise, which can limit its accessibility for researchers.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is to investigate its potential in combination therapy with other anti-cancer drugs, as this compound has shown to have synergistic effects with several chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in neurological disorders, as this compound has shown to have promising results in animal models. Furthermore, the development of more efficient synthesis methods for N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can increase its accessibility for researchers and accelerate its potential therapeutic applications.

Synthesemethoden

The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-amino-6-methylbenzoxazole, which is reacted with 4-bromoaniline to form the intermediate product. This intermediate is then treated with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to obtain the final product, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in specialized laboratories.

Wissenschaftliche Forschungsanwendungen

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and prostate cancer cells. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been investigated for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Molekularformel

C23H18N2O4

Molekulargewicht

386.4 g/mol

IUPAC-Name

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-14-2-8-18-20(12-14)29-23(25-18)15-3-6-17(7-4-15)24-22(26)16-5-9-19-21(13-16)28-11-10-27-19/h2-9,12-13H,10-11H2,1H3,(H,24,26)

InChI-Schlüssel

DVVOUHFNQLBGTN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.